molecular formula C18H19N3O2 B2557882 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea CAS No. 1172537-45-9

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Cat. No.: B2557882
CAS No.: 1172537-45-9
M. Wt: 309.369
InChI Key: OYPYWPKCCKUUDC-UHFFFAOYSA-N
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Description

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and pharmaceuticals. The unique structure of this compound, which includes a quinoline moiety and a urea linkage, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with phenethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:

    Starting Materials: 2-oxo-1,2,3,4-tetrahydroquinoline and phenethyl isocyanate.

    Reaction Conditions: Mild conditions, typically at room temperature, in the presence of a base like triethylamine.

    Product Isolation: The product is usually isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The urea linkage may also play a role in the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea can be compared with other quinoline derivatives, such as:

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    Quinoline N-oxides: Studied for their potential anticancer activities.

The uniqueness of this compound lies in its specific structure, which combines a quinoline moiety with a urea linkage, potentially offering unique biological activities and applications.

Properties

IUPAC Name

1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-9-6-14-12-15(7-8-16(14)21-17)20-18(23)19-11-10-13-4-2-1-3-5-13/h1-5,7-8,12H,6,9-11H2,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPYWPKCCKUUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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